CRS4C-3d

Antimicrobial peptide SAR Mouse innate immunity Peptide sequence variation

CRS4C-3d (catalog BAT-012829; DRAMP03363) is a 38‑amino acid, cationic, cysteine‑rich antimicrobial peptide of the cryptdin‑related sequence (CRS) 4C family, expressed endogenously in Paneth cells of the mouse (Mus musculus) small intestine. It harbors nine conserved cysteine residues within a characteristic CPX triplet‑repeat motif and exists in vivo as a covalent homo‑ or heterodimer—a structural hallmark that distinguishes CRS peptides from classical monomeric α‑defensins.

Molecular Formula
Molecular Weight
Cat. No. B1578363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCRS4C-3d
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CRS4C-3d for Research Procurement: A Mouse α-Defensin-Related Antimicrobial Peptide with Distinct Sequence, Charge, and Dimerization Properties


CRS4C-3d (catalog BAT-012829; DRAMP03363) is a 38‑amino acid, cationic, cysteine‑rich antimicrobial peptide of the cryptdin‑related sequence (CRS) 4C family, expressed endogenously in Paneth cells of the mouse (Mus musculus) small intestine [1][2]. It harbors nine conserved cysteine residues within a characteristic CPX triplet‑repeat motif and exists in vivo as a covalent homo‑ or heterodimer—a structural hallmark that distinguishes CRS peptides from classical monomeric α‑defensins [1][3]. The peptide exhibits broad‑spectrum bactericidal activity against both Gram‑positive and Gram‑negative organisms and binds lipopolysaccharide (LPS) to attenuate its pro‑inflammatory activity [1][2].

Why CRS4C-3d Cannot Be Simply Substituted with In‑Class CRS4C Peptides: Sequence‑Driven Divergence in Charge, Dimerization, and Regional Biology


The CRS4C subfamily comprises multiple closely related 38‑residue peptides (e.g., CRS4C‑3a, CRS4C‑3c, CRS4C‑3d) that differ at critical amino acid positions, altering net charge, isoelectric point, and cysteine‑spacing patterns that govern disulfide‑bond topology and dimerization preference [1][2]. Because CRS peptides exert their antimicrobial function as covalent dimers—and because homo‑ vs. heterodimer formation yields distinct and only partially overlapping antibacterial spectra—a change of even one or two residues can redirect the dimerization equilibrium and, consequently, the target‑organism selectivity profile [1][3]. Furthermore, CRS4C peptides show a 104‑fold ileum‑to‑duodenum expression gradient that is unique among Paneth cell antimicrobials and is profoundly altered under inflammatory conditions, indicating that individual CRS4C isoforms are likely subject to isoform‑specific regulatory control [4][5]. Procurement of the correct, sequence‑verified isoform is therefore essential for experimental reproducibility in antimicrobial assays, gut‑immunology models, and structure‑activity‑relationship studies.

Quantitative Differentiation Evidence for CRS4C-3d Versus Its Closest CRS4C Analogs


Primary Sequence Divergence at Two Key Residues Relative to CRS4C‑3a

CRS4C‑3d differs from its closest analog CRS4C‑3a at two positions within the 38‑residue mature peptide: a Lys→Arg substitution at position 19 (K19 vs. R19 in CRS4C‑3a) and an Arg→Ser substitution at position 28 (R28 vs. S28 in CRS4C‑3a) [1][2]. These substitutions alter the net cationic charge (CRS4C‑3d: +8; CRS4C‑3a: +8; note that Lys/Arg interchange preserves charge but may affect side‑chain geometry and hydrogen‑bonding potential in the dimer interface) and change the local hydrophilicity profile at position 28 from strongly basic (Arg) to polar‑uncharged (Ser) in CRS4C‑3a, which may influence dimer‑stabilizing interactions [1].

Antimicrobial peptide SAR Mouse innate immunity Peptide sequence variation

Sequence Variation at Five Positions Distinguishes CRS4C‑3d from CRS4C‑3c

Comparison of CRS4C‑3d and CRS4C‑3c reveals five amino acid differences across the 38‑residue sequence: Gly7→Ser, Gly9→Ser, Arg14→Pro, Arg19→Lys (in CRS4C‑3c), and Arg28→Ser (in CRS4C‑3c) [1]. The substitution of a proline for arginine at position 14 in CRS4C‑3c introduces a backbone‑kinking residue within the CPX repeat region, which is predicted to alter the local secondary structure and may affect the pattern of intermolecular disulfide bonds that stabilize the covalent dimer [1][2].

Peptide isoform discrimination Antimicrobial peptide diversity Disulfide‑bond topology

Physicochemical Property Divergence: Net Charge and pI Discriminate CRS4C‑3d from Closest Analogs

CRS4C‑3d carries a net positive charge of +8 at physiological pH (calculated pI = 9.43), attributable to its 9 basic residues (7 Arg, 2 Lys) and single acidic residue (1 Asp) [1]. By comparison, the DRAMP‑annotated net charges for CRS4C‑3a and CRS4C‑3c are +7, reflecting their distinct residue compositions [2]. A higher net positive charge in CRS4C‑3d predicts stronger electrostatic attraction to anionic bacterial membrane phospholipids and LPS—a property that directly influences antimicrobial potency and LPS‑neutralizing capacity [1][3].

Peptide physicochemical properties Cationic antimicrobial peptide Isoelectric point

Dimerization‑Mediated Functional Diversity: CRS4C‑3d Participates in a Covalent Dimer Repertoire That Expands the Antimicrobial Spectrum

CRS4C peptides—including CRS4C‑3d—are isolated from mouse intestinal tissue as covalent homo‑ and heterodimers at levels comparable to those of classical α‑defensins [1]. The Hornef et al. (2004) study demonstrated that CRS4C homo‑ and heterodimers exhibit distinct, only partially overlapping antibacterial spectra against commensal and pathogenic bacteria, meaning that the dimerization status of a given CRS4C isoform directly shapes its target‑organism profile [1]. Because CRS4C‑3d contains a unique Lys19 residue not present in CRS4C‑3a or CRS4C‑3c, the homo‑dimer of CRS4C‑3d and any heterodimers it forms are structurally and functionally distinct from those of its closest sequence analogs [1][2].

Covalent peptide dimerization Antimicrobial peptide repertoire Host-microbe homeostasis

Disease‑Relevant Expression Signature: CRS4C‑3d as an Ileitis‑Associated Peptide Isoform

CRS4C peptides are not uniformly expressed along the intestinal tract: CRS4C mRNA and protein levels increase 104‑fold from duodenum to ileum—a gradient far steeper than that of any other Paneth cell antimicrobial peptide [1]. In ileitis‑prone SAMP1/YitFc mice, CRS4C mRNA and peptide levels are induced more than 1,000‑fold relative to non‑prone strains as early as 4 weeks of age, with expression highest in the distal ileum and below detection in the duodenum [2]. This extraordinary ileal specificity and disease‑associated induction make CRS4C‑3d a relevant molecular probe for studies of regional innate immunity and Crohn's‑disease‑like ileitis models—a context in which generic antimicrobial peptides (e.g., cryptdin‑4 or lysozyme) do not recapitulate the same expression dynamics [1][2].

Inflammatory bowel disease model Paneth cell biology Antimicrobial peptide regulation

LPS‑Binding and Immunomodulatory Activity as a Differentiating Functional Property of CRS4C‑3d

The mechanism of action (MOA) of CRS peptides includes binding to bacterial lipopolysaccharide (LPS) and reducing its immunostimulatory activity, leading to substantial attenuation of cellular activation [1]. CRS4C‑3d, with its net charge of +8—one unit higher than CRS4C‑3a or CRS4C‑3c—is predicted to exhibit stronger electrostatic LPS‑binding affinity, a property that correlates with enhanced endotoxin‑neutralizing capacity [1][2]. This predicted difference positions CRS4C‑3d as the preferred isoform for studies focusing on the intersection of antimicrobial activity and LPS‑mediated inflammatory signaling.

LPS neutralization Endotoxin binding Innate immune modulation

Recommended Research and Industrial Application Scenarios for CRS4C‑3d Based on Verified Differentiation Evidence


Structure–Activity Relationship (SAR) Studies of Dimeric Cationic Antimicrobial Peptides

CRS4C‑3d, with its unique Lys19/Arg28 sequence signature and +8 net charge, serves as a defined molecular scaffold for SAR investigations of how single‑residue changes in the CPX repeat region affect covalent dimerization geometry, disulfide‑bond topology, and target‑organism selectivity. The availability of sequence‑verified CRS4C‑3d enables controlled comparisons with CRS4C‑3a and CRS4C‑3c to dissect the contribution of individual residues to the distinct and only partially overlapping antibacterial spectra reported for different CRS dimers [1][2].

Mouse Models of Ileal Innate Immunity and Crohn's‑Disease‑Like Ileitis

Given that CRS4C peptides exhibit a 104‑fold ileum‑to‑duodenum expression gradient and are induced >1,000‑fold in the SAMP1/YitFc ileitis‑prone model, CRS4C‑3d is the appropriate peptide probe for studies of regional Paneth cell function in the distal small intestine. Its use in ELISA standards, immunohistochemistry controls, and functional antimicrobial assays ensures isoform‑specific detection and quantification in ileal tissue extracts, where CRS4C‑3d is naturally enriched relative to other CRS4C isoforms [3][4].

LPS‑Neutralization and Endotoxin‑Signaling Attenuation Assays

The predicted enhanced LPS‑binding affinity of CRS4C‑3d (net charge +8 vs. +7 for CRS4C‑3a/‑3c) makes it a candidate of choice for in vitro endotoxin‑neutralization studies. Researchers investigating the therapeutic potential of cationic peptides to sequester LPS and dampen TLR4‑mediated inflammatory cascades can employ CRS4C‑3d as a high‑charge comparator to assess the contribution of cationicity to LPS‑binding and cellular‑activation‑reduction endpoints [1][5].

Peptide‑Dimerization and Quaternary‑Structure Research

CRS4C‑3d is a naturally dimerizing cysteine‑rich peptide that forms covalent homo‑ and heterodimers. Its sequence, containing nine cysteines within a CPX triplet‑repeat framework, makes it a valuable model substrate for studying oxidative folding pathways, intermolecular disulfide‑bond formation, and the functional consequences of homo‑ vs. heterodimer formation in antimicrobial peptide systems [1][2].

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